
5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, has a bromine atom at the 5th position, a propyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-propylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-amino-1-propyl-1H-pyrazole-4-carboxylic acid.
Oxidation: Formation of 5-bromo-1-propyl-1H-pyrazole-4-carboxylate.
Reduction: Formation of 5-bromo-1-propyl-1H-pyrazole-4-methanol.
科学的研究の応用
5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of their functions. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 3-bromo-1-(3,5-dichloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- 4-bromo-1,3-dimethylpyrazole-5-carboxylic acid
Uniqueness
5-bromo-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a propyl group at the 1st position and a carboxylic acid group at the 4th position differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacokinetic profiles.
特性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
5-bromo-1-propylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChIキー |
INASSIKWGIUFSD-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(C=N1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)
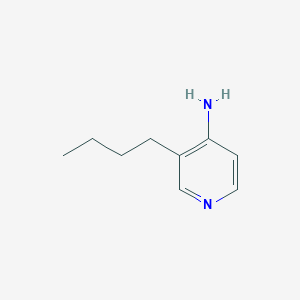
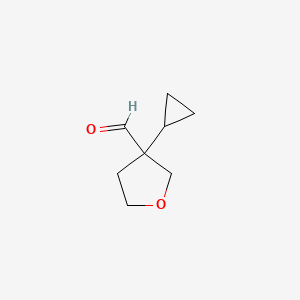
![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
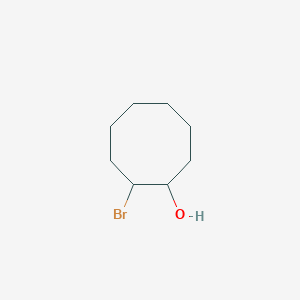
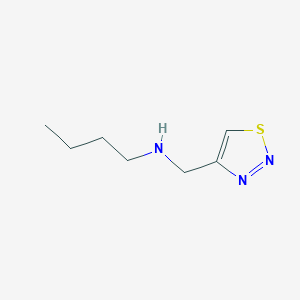
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
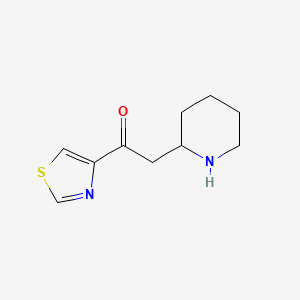
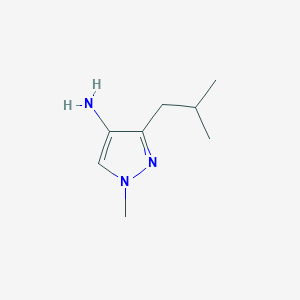
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)
![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
